molecular formula C17H12Br2ClNO B2777116 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline CAS No. 861210-57-3

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

Cat. No.: B2777116
CAS No.: 861210-57-3
M. Wt: 441.55
InChI Key: QWQRMYXOYLDPGW-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of bromine, chlorine, and methoxy groups, exhibits unique chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQRMYXOYLDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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